Cas no 84034-27-5 (THIOPHENE, 3-METHYL-2-(METHYLTHIO)-)
THIOPHENE, 3-METHYL-2-(METHYLTHIO)- Chemical and Physical Properties
Names and Identifiers
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- THIOPHENE, 3-METHYL-2-(METHYLTHIO)-
- 3-methyl-2-methylsulfanylthiophene
- 3-Methyl-2-(methylthio)thiophene
- SCHEMBL16186484
- 3-Methyl-2-thienyl methyl sulfide
- 84034-27-5
- AKOS006315544
- starbld0041263
-
- MDL: MFCD11617754
- Inchi: 1S/C6H8S2/c1-5-3-4-8-6(5)7-2/h3-4H,1-2H3
- InChI Key: KKAGIXFQVFDQGN-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1SC
Computed Properties
- Exact Mass: 144.00674260g/mol
- Monoisotopic Mass: 144.00674260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 72.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 53.5Ų
THIOPHENE, 3-METHYL-2-(METHYLTHIO)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB435334-1 g |
3-Methyl-2-thienyl methyl sulfide |
84034-27-5 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB435334-5 g |
3-Methyl-2-thienyl methyl sulfide |
84034-27-5 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB435334-1g |
3-Methyl-2-thienyl methyl sulfide; . |
84034-27-5 | 1g |
€663.30 | 2025-04-16 | ||
| abcr | AB435334-5g |
3-Methyl-2-thienyl methyl sulfide; . |
84034-27-5 | 5g |
€2229.80 | 2025-04-16 | ||
| abcr | AB435334-250mg |
3-Methyl-2-thienyl methyl sulfide; . |
84034-27-5 | 250mg |
€358.40 | 2025-04-16 |
THIOPHENE, 3-METHYL-2-(METHYLTHIO)- Suppliers
THIOPHENE, 3-METHYL-2-(METHYLTHIO)- Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on THIOPHENE, 3-METHYL-2-(METHYLTHIO)-
Introduction to 3-Methyl-2-(methylthio)thiophene (CAS No. 84034-27-5)
3-Methyl-2-(methylthio)thiophene, with the CAS number 84034-27-5, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique thiophene core and functional groups, which contribute to its diverse applications and properties.
The molecular structure of 3-Methyl-2-(methylthio)thiophene consists of a five-membered thiophene ring with a methyl group at the 3-position and a methylthio (methylsulfanyl) group at the 2-position. The presence of these functional groups imparts specific chemical and physical properties, making it a valuable building block in various synthetic processes.
In recent years, 3-Methyl-2-(methylthio)thiophene has been extensively studied for its potential applications in the development of novel materials and pharmaceuticals. One of the key areas of interest is its use as a precursor in the synthesis of conductive polymers and organic semiconductors. These materials have shown promise in the fabrication of organic electronic devices, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The electronic properties of 3-Methyl-2-(methylthio)thiophene are influenced by the electron-donating nature of the methyl and methylthio groups. This characteristic can be leveraged to fine-tune the electronic behavior of polymers derived from this compound, leading to improved performance in electronic devices. For instance, research has demonstrated that polymers incorporating 3-Methyl-2-(methylthio)thiophene units exhibit enhanced charge transport properties and stability under various environmental conditions.
Beyond its applications in materials science, 3-Methyl-2-(methylthio)thiophene has also shown potential in pharmaceutical research. The thiophene core is a common motif in many bioactive molecules, and modifications to this core can lead to compounds with diverse biological activities. Studies have explored the use of 3-Methyl-2-(methylthio)thiophene-based derivatives as potential therapeutic agents for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In the context of drug discovery, the structural flexibility and synthetic accessibility of 3-Methyl-2-(methylthio)thiophene make it an attractive starting point for medicinal chemistry efforts. Researchers have synthesized a range of derivatives by introducing various functional groups at different positions on the thiophene ring. These modifications can alter the pharmacokinetic and pharmacodynamic properties of the resulting compounds, optimizing their therapeutic potential.
The synthetic methods for preparing 3-Methyl-2-(methylthio)thiophene have been well-documented in the literature. Common approaches include cyclization reactions involving appropriate precursors, such as 1-methoxy-4-methylsulfanylbuta-1,3-diene or 1-methoxy-4-methylsulfanylbuta-1,3-dienyl derivatives. These methods typically yield high-purity products suitable for further functionalization or polymerization.
In addition to its synthetic utility, 3-Methyl-2-(methylthio)thiophene has been studied for its environmental impact and safety profile. Research has shown that this compound is relatively stable under standard laboratory conditions and does not pose significant environmental risks when handled properly. However, as with any chemical compound, appropriate safety measures should be followed during handling and storage to ensure user safety.
The ongoing research on 3-Methyl-2-(methylthio)thiophene highlights its potential as a valuable chemical building block with broad applications across multiple disciplines. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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